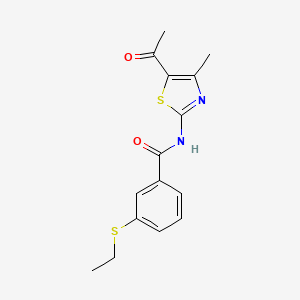
2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide, also known as EHBBS, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a multi-step process involving the reaction of several different reagents. EHBBS has shown promising results in several studies as a potential therapeutic agent due to its unique mechanism of action and its ability to affect various biochemical and physiological processes.
作用機序
The mechanism of action of 2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. By inhibiting this enzyme, 2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide can affect various biochemical and physiological processes, including the regulation of blood pressure, the transport of carbon dioxide, and the production of gastric acid.
Biochemical and Physiological Effects:
2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase, the regulation of blood pressure, and the inhibition of cancer cell growth. It has also been shown to have potential applications in the treatment of glaucoma, as it can reduce intraocular pressure.
実験室実験の利点と制限
One advantage of using 2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide in lab experiments is its ability to inhibit carbonic anhydrase, which can be useful in studying various biochemical and physiological processes. However, one limitation is that 2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide can be difficult to synthesize, which can make it challenging to obtain in large quantities for research purposes.
将来の方向性
There are several future directions for research involving 2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide, including the development of new antimicrobial agents, the study of its potential applications in the treatment of cancer, and the investigation of its effects on various biochemical and physiological processes. Additionally, further research is needed to optimize the synthesis of 2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide and to explore its potential limitations and side effects.
合成法
The synthesis of 2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide involves several steps, including the reaction of 2-mercapto-4-methylbutanol with ethyl chloroformate to form ethyl 2-(chlorocarbonyl)-4-methylbutanoate. This compound is then reacted with sodium hydride and 2-aminophenol to form 2-ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide. The final product is obtained through a purification process involving crystallization and recrystallization.
科学的研究の応用
2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. 2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide has also been studied as a potential therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
特性
IUPAC Name |
2-ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S2/c1-3-18-12-6-4-5-7-13(12)20(16,17)14-10-11(15)8-9-19-2/h4-7,11,14-15H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOVEPTZIKBWOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2584115.png)

![(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2584121.png)

![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2584126.png)

![Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2584128.png)
![Ethyl 3-(4-chlorophenyl)-5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2584129.png)



![N-(4-fluorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2584134.png)